6-Fluoro-1h-indole-2-boronic acid pinacol ester

Organoboron Suzuki-Miyaura coupling Reagent stability

Inconsistent boronic ester reactivity can undermine SAR campaigns. This shelf-stable pinacol ester ensures reproducible stoichiometry and precise weighing for Suzuki-Miyaura couplings where the 6-fluoroindole motif is critical for target engagement. - Enables reliable biaryl/heteroaryl construction; ≥98% purity minimizes side reactions. - Store at -20°C for maximum recovery; compatible with C7-selective C-H borylation and 18F-radiofluorination workflows. - Ships ambient globally; typical lead time 1-2 weeks for research-scale quantities.

Molecular Formula C14H17BFNO2
Molecular Weight 261.103
CAS No. 1256358-98-1
Cat. No. B578753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1h-indole-2-boronic acid pinacol ester
CAS1256358-98-1
Synonyms6-Fluoro-1h-indole-2-boronic acid pinacol ester
Molecular FormulaC14H17BFNO2
Molecular Weight261.103
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2)C=C(C=C3)F
InChIInChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)12-7-9-5-6-10(16)8-11(9)17-12/h5-8,17H,1-4H3
InChIKeyZHTMYMRIYSNMNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1H-indole-2-boronic Acid Pinacol Ester: Chemical Profile & Properties


6-Fluoro-1H-indole-2-boronic acid pinacol ester (CAS 1256358-98-1) is an organoboron compound with the molecular formula C14H17BFNO2 and a molecular weight of 261.10 g/mol . As a fluorinated indole-2-boronic acid pinacol ester, it serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions for the construction of biaryl and styrene derivatives . The compound exists as a crystalline solid at ambient temperature and requires storage at -20°C for maximum product recovery . Commercial purity typically ranges from 95% to 98% , and the pinacol ester moiety provides enhanced shelf stability and handling convenience relative to the corresponding free boronic acid [1].

6-Fluoro-1H-indole-2-boronic Acid Pinacol Ester: Non-Substitutability


The performance of indole boronic acid pinacol esters in Suzuki-Miyaura cross-couplings depends critically on multiple interdependent factors including the specific arylboron reagent employed, the coupling partner role assignment, and the nitrogen protection status of the heterocycle [1]. Simple substitution with the free boronic acid analog, while providing higher intrinsic reactivity, sacrifices the shelf stability and precise weighing characteristics conferred by the pinacol ester protection [2]. Additionally, regioisomeric substitution at alternative indole positions (e.g., 5-fluoro, 7-fluoro, or 4-fluoro analogs) cannot be presumed equivalent, as fluorine substitution pattern modulates the electronic environment of the indole π-system, which directly impacts both cross-coupling reactivity and downstream target-binding pharmacodynamics [3]. Therefore, empirical validation with the exact compound specified in synthetic protocols and patent applications is essential to achieving reproducible yields and consistent biological outcomes.

6-Fluoro-1H-indole-2-boronic Acid Pinacol Ester: Comparative Performance Evidence


Stability & Handling: Pinacol Ester vs. Free Boronic Acid

The pinacol ester form of 6-fluoro-1H-indole-2-boronic acid (CAS 1256358-98-1) demonstrates enhanced shelf life and handling convenience compared to the corresponding free boronic acid [1]. Free arylboronic acids are susceptible to protodeboronation and anhydride formation (boroxine) during storage, which reduces effective purity and requires careful handling under anhydrous conditions [2]. The pinacol ester moiety protects the boron center, thereby mitigating these degradation pathways and enabling precise stoichiometric weighing for reproducible cross-coupling yields [3]. This differentiation is critical for laboratory procurement where lot-to-lot consistency and long-term storage viability directly impact synthetic success.

Organoboron Suzuki-Miyaura coupling Reagent stability

Radiofluorination: Boronic Ester vs. Iodonium Salt

In the development of 18F-radiolabeled indole-containing Oncrasin-like molecules for KRAS mutant tumor imaging, the boronic acid pinacol ester precursor strategy proved successful whereas the iodonium salt approach was not viable due to chemoselectivity issues [1]. The 3-carbaldehyde indole structure underwent preferential oxidation rather than desired iodonium salt formation [2]. By contrast, boronic acid pinacol ester precursors were successfully synthesized and radiolabeled, yielding 18F-KAM001 (10.76% ± 0.96%, n=5), 18F-KAM002 (14.7% ± 8.58%, n=3), and 18F-KAM003 (14.92% ± 3.9%, n=3) with radiochemical purity exceeding 99% [3]. This demonstrates the practical advantage of boronic ester precursors for 18F radiolabeling of complex indole scaffolds where alternative precursor strategies fail due to functional group incompatibility.

PET imaging 18F radiolabeling Oncrasin analogs

Suzuki Coupling Reactivity: Pinacol Esters vs. Arylboronic Acids

Systematic investigation of Suzuki couplings involving indoles established that arylpinacolboronate esters exhibit lower reactivity than arylboronic acids [1]. Arylpinacolboronate esters required considerably longer reaction times and furnished generally lower yields of biaryl products [2]. Importantly, when the heterocycle served as the arylpinacolboronate ester coupling partner, yields were highest with the Tos protecting group, lower with the Boc group, and unprotected heterocycles gave only traces of biaryl [3]. This contrasts with the behavior of indole bromides reacting with phenylboronic acids, where protection status had minimal impact on yield [4]. The 6-fluoro substitution on the indole core (as in CAS 1256358-98-1) modulates the electronic character of the arylpinacolboronate ester, influencing transmetalation rates and cross-coupling efficiency.

Suzuki-Miyaura cross-coupling Arylboronic acids Arylpinacolboronate esters

C6-Substituted Indoles in C7-Selective Borylation

C7-selective C-H borylation of indoles represents a significant synthetic challenge due to the higher intrinsic reactivity of the pyrrolic C2 and C3 positions [1]. Acyl-directed electrophilic borylation using BBr3 enables C7-selective functionalization, and this transformation notably proceeds with C6-substituted indoles [2]. The presence of a substituent at the C6 position (such as fluorine) is tolerated without disrupting the directing-group-mediated regioselectivity, and the products can be isolated as the corresponding pinacol boronate esters [3]. This contrasts with unsubstituted or differently substituted indoles where directing group efficacy or reaction yields may vary depending on the steric and electronic environment at the C6 position.

C-H borylation C7 functionalization Indole derivatives

CB2R PET Radioligand Precursor: [18F]RM365 Synthesis

The development of [18F]RM365, a PET radioligand for imaging human cannabinoid receptor type 2 (CB2R) in the brain, utilized the corresponding aryl boronic acid pinacol ester precursor for copper-mediated radiofluorination [1]. This precursor enabled fully automated 18F-labeling, yielding [18F]RM365 which demonstrated high CB2R affinity (Ki = 2.1 nM) and exceptional selectivity over CB1R (>300-fold) [2]. In vitro evaluation revealed a KD of 2.32 nM for human CB2R and >10,000 nM for rat CB2R [3]. Metabolism studies in mice showed high stability with >90% parent compound in brain and >54% in plasma at 30 min post-injection [4]. The fluorinated indole-2-boronic acid pinacol ester scaffold was essential for achieving both the desired fluorine substitution pattern and the radiolabeling precursor functionality.

CB2R PET imaging Cannabinoid receptor Fluorine-18 labeling

Regioisomeric Differentiation: 6-Fluoro vs. 5-Fluoro

The regioisomeric pair of 5-fluoro-1H-indole-2-boronic acid pinacol ester (CAS 1256358-94-7) and 6-fluoro-1H-indole-2-boronic acid pinacol ester (CAS 1256358-98-1) share identical molecular formulas (C14H17BFNO2) and molecular weights (261.10 g/mol) . Despite these physicochemical similarities, the distinct fluorine substitution pattern (5-position vs. 6-position) on the benzenoid ring of the indole core imposes different electronic effects on the aromatic π-system, which can influence both cross-coupling reactivity and target-protein binding interactions [1]. Fluorine at the 5-position is para to the indole nitrogen and exerts a stronger electron-withdrawing effect via resonance than fluorine at the 6-position, which is meta to the nitrogen and primarily operates through inductive withdrawal [2]. Consequently, biological activity of downstream derivatives synthesized from these two building blocks cannot be presumed interchangeable; empirical evaluation is required to determine which substitution pattern yields optimal pharmacological properties for a given therapeutic target.

Regioisomer comparison Fluorine substitution Medicinal chemistry

6-Fluoro-1H-indole-2-boronic Acid Pinacol Ester: Application Scenarios


Kinase Inhibitors & GPCR Ligand Synthesis

The 6-fluoro-1H-indole-2-boronic acid pinacol ester serves as a key Suzuki-Miyaura coupling partner for constructing biaryl and heteroaryl pharmacophores where the 6-fluoroindole moiety is required for target engagement or metabolic stability. The fluorine atom at the 6-position modulates electronic properties of the indole core, influencing binding interactions with kinase ATP pockets and GPCR orthosteric sites [1]. The pinacol ester protection ensures reproducible cross-coupling stoichiometry across multi-step synthetic sequences, which is critical for maintaining consistent batch-to-batch yields in medicinal chemistry lead optimization campaigns [2]. Procurement of this specific building block is justified when structure-activity relationship (SAR) data have established that the 6-fluoro substitution pattern, as opposed to 5-fluoro or unsubstituted indole analogs, provides the optimal balance of potency, selectivity, and pharmacokinetic properties.

18F-PET Tracer Precursor

Boronic acid pinacol ester precursors are established intermediates for copper-mediated 18F-radiofluorination, as demonstrated in the development of [18F]RM365 for CB2R PET imaging [3]. The 6-fluoro-1H-indole-2-boronic acid pinacol ester scaffold can be employed as a precursor for synthesizing 18F-labeled indole derivatives, enabling non-invasive imaging of biological targets where fluorinated indoles exhibit high affinity and selectivity [4]. Compared to alternative labeling strategies such as iodonium salts, which can fail due to functional group incompatibility, the boronic ester approach offers a more robust and automated synthetic pathway [5]. This application scenario is particularly relevant for academic and industrial PET centers developing novel radiotracers for oncology, neuroinflammation, and central nervous system disorders.

C7-Functionalized Indoles via C-H Borylation

The C6-substituted indole core of this compound is compatible with acyl-directed C7-selective C-H borylation methodologies using BBr3 [6]. This enables sequential functionalization strategies where the C2 position is first elaborated via Suzuki coupling using the pinacol boronate ester handle, followed by C7 borylation to install a second boronate moiety for orthogonal cross-coupling [7]. The resulting C2,C7-difunctionalized indole scaffolds are valuable for generating structurally diverse compound libraries for drug discovery, particularly in programs targeting challenging protein-protein interaction interfaces or allosteric modulator sites where multiple substitution vectors on the indole core are required.

TNF-α Inhibition Therapeutics

Patent literature describes indole boronic acid compounds, including analogs thereof, as inhibitors of inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) [8]. The 6-fluoro-1H-indole-2-boronic acid pinacol ester can serve as a versatile intermediate for synthesizing structurally diverse indole boronic acid derivatives for evaluation in TNF-α inhibition assays [9]. While specific biological data for the target compound itself are not available in primary peer-reviewed literature, the patent precedence establishes the therapeutic relevance of indole boronic acid scaffolds in inflammatory disease pathways, supporting procurement for medicinal chemistry programs targeting autoimmune and inflammatory disorders where TNF-α is a validated therapeutic node.

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